8-Methylnona-1,7-dien-4-one
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Overview
Description
8-Methylnona-1,7-dien-4-one is an organic compound characterized by its unique structure, which includes a nonane backbone with double bonds at positions 1 and 7, and a ketone group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylnona-1,7-dien-4-one typically involves the use of commercially available starting materials. One common method involves the reaction of 1,8-nonadiene with a suitable oxidizing agent to introduce the ketone functionality at the 4-position. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Methylnona-1,7-dien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols .
Scientific Research Applications
8-Methylnona-1,7-dien-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including those with potential pharmaceutical applications.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a building block for drug development is ongoing, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism by which 8-Methylnona-1,7-dien-4-one exerts its effects is largely dependent on its interaction with specific molecular targets. The compound’s double bonds and ketone group allow it to participate in various chemical reactions, which can alter the activity of enzymes or other proteins. These interactions can modulate biological pathways, leading to changes in cellular function .
Comparison with Similar Compounds
1,8-Nonadiyne: This compound shares a similar nonane backbone but differs in the presence of triple bonds instead of double bonds.
6,8-Nonadien-2-one: Similar in structure but with different positioning of the double bonds and ketone group.
Uniqueness: Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
89780-47-2 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
8-methylnona-1,7-dien-4-one |
InChI |
InChI=1S/C10H16O/c1-4-6-10(11)8-5-7-9(2)3/h4,7H,1,5-6,8H2,2-3H3 |
InChI Key |
XKDYORWYUNOUTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=O)CC=C)C |
Origin of Product |
United States |
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